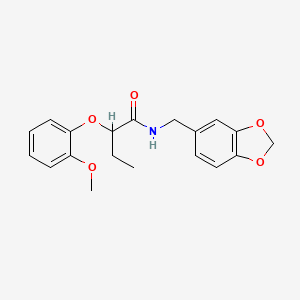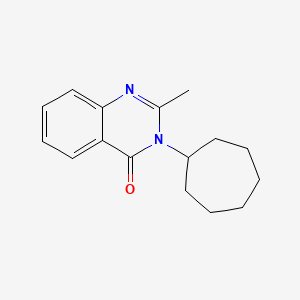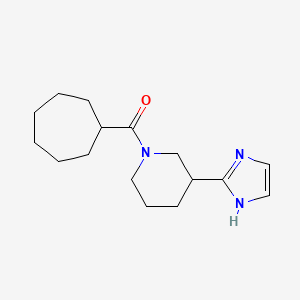![molecular formula C22H25N3O2 B5506853 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)
2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" falls within the category of pyrazoline derivatives, which are recognized for their diverse biological activities and applications in pharmaceutical chemistry. These compounds are notable for their structural complexity and the presence of multiple functional groups, which can significantly influence their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex pyrazoline derivatives often involves multi-step organic reactions, including reductive amination, cyclization, and alkylation. For instance, the synthesis of tetrahydropyrazolo[1,5-a]pyrazine derivatives could start from 4-imidazole carboxaldehyde and benzyl aminoethanol, proceeding through reductive amination, chlorination, and cyclization steps (Teng Da-wei, 2012). The choice of solvents, bases, and reaction conditions can significantly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods allow for the detailed examination of the compound's crystal structure and the spatial arrangement of its atoms, providing insights into its stereochemistry and electronic properties. The structure of similar compounds has been established through these techniques, highlighting the importance of molecular structure analysis in understanding compound behavior (S. Naveen et al., 2018).
科学的研究の応用
Synthesis and Anti-inflammatory Applications
The synthesis of novel pyrazole derivatives from naturally occurring compounds like visnagin has shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest the potential of 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives in developing new therapeutic agents (El-Sawy et al., 2014).
Material Science and Molecular Assembly
Research into energetic multi-component molecular solids involving aza compounds has highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. These insights are critical for designing new materials with specific properties (Wang et al., 2014).
Antimicrobial and Anti-inflammatory Agents
A diverse array of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. This research underscores the versatility of pyrazole derivatives in pharmaceutical development (Kendre et al., 2015).
Anticancer Activity
Studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives against various cancer cell lines, highlighting the therapeutic promise of these compounds in oncology (Abdellatif et al., 2014).
Molecular Docking and Drug Design
The exploration of pyrazole derivatives with benzo[d]thiazole, featuring aminoguanidine units, has opened new avenues in drug design, particularly in apoptosis-promoting and anticancer activities. Molecular docking analyses have helped in understanding the interaction mechanisms and potential efficacy of these compounds (Liu et al., 2019).
特性
IUPAC Name |
2-benzyl-5-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-21-9-8-18(22(14-21)27-2)15-24-10-11-25-20(16-24)13-19(23-25)12-17-6-4-3-5-7-17/h3-9,13-14H,10-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLBLLPPFBKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)


![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)